molecular formula C10H11Cl3N2O2 B15075210 Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate CAS No. 19677-58-8

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate

Cat. No.: B15075210
CAS No.: 19677-58-8
M. Wt: 297.6 g/mol
InChI Key: IMOAFEHTLHVMLL-UHFFFAOYSA-N
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Description

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate (CAS: 19677-58-8) is a chlorinated pyridine derivative and the butyl ester of 4-amino-3,5,6-trichloropicolinic acid (Picloram, CAS: 1918-02-1). Structurally, it features a pyridine ring substituted with three chlorine atoms at positions 3, 5, and 6, an amino group at position 4, and a butyl ester moiety at position 2 . This compound is closely related to Picloram, a systemic herbicide widely used for broadleaf weed control in non-cropland and grassland . The esterification of Picloram with a butyl group modifies its physicochemical properties, likely enhancing lipophilicity and altering environmental persistence compared to the parent acid or its salts .

Properties

CAS No.

19677-58-8

Molecular Formula

C10H11Cl3N2O2

Molecular Weight

297.6 g/mol

IUPAC Name

butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate

InChI

InChI=1S/C10H11Cl3N2O2/c1-2-3-4-17-10(16)8-5(11)7(14)6(12)9(13)15-8/h2-4H2,1H3,(H2,14,15)

InChI Key

IMOAFEHTLHVMLL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=NC(=C(C(=C1Cl)N)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate typically involves the esterification of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and butanol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and butanol .

Scientific Research Applications

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function. The trichloropyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Parent Acid: 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

Picloram (CAS: 1918-02-1) is the carboxylic acid form of the compound. It exhibits high water solubility (430 mg/L at 25°C) and is typically formulated as a potassium salt (CAS: 4810-50-8) for agricultural use . Unlike the butyl ester, Picloram acts directly as a synthetic auxin herbicide, disrupting plant growth by mimicking indole-3-acetic acid (IAA) .

Potassium Salt: Potassium 4-amino-3,5,6-trichloropyridine-2-carboxylate

The potassium salt (CAS: 4810-50-8) is a water-soluble derivative used in commercial herbicides like Tordon 10K. Its ionic nature facilitates rapid absorption by plant roots and foliage, making it suitable for liquid formulations .

Methyl Ester: Methyl 4-amino-3,5,6-trichloropicolinate

Methyl 4-amino-3,5,6-trichloropicolinate (CAS: 350601-39-7) shares a 0.96 structural similarity with Picloram . The shorter methyl chain likely reduces environmental persistence compared to the butyl ester, as ester hydrolysis rates increase with smaller alkyl groups.

Ethylhexyl Ester: (RS)-2-Ethylhexyl 4-amino-3,5,6-trichloropicolinate

This derivative (common name: Picloram-etexyl) is engineered for enhanced penetration through waxy plant cuticles due to its branched alkyl chain. It is registered as a herbicide with distinct formulation advantages over linear esters .

Physicochemical and Functional Comparison

Compound Name CAS Number Molecular Formula Solubility (Water) Key Applications
4-Amino-3,5,6-trichloropicolinic acid 1918-02-1 C₆H₃Cl₃N₂O₂ 430 mg/L Systemic herbicide
Butyl 4-amino-3,5,6-trichloropicolinate 19677-58-8 C₁₀H₁₂Cl₃N₂O₂ Low (estimated) Proherbicide, formulation R&D
Potassium salt 4810-50-8 C₆H₂Cl₃KN₂O₂ Highly soluble Commercial herbicide (Tordon)
Methyl ester 350601-39-7 C₇H₅Cl₃N₂O₂ Moderate Experimental herbicide

Key Findings:

  • Hydrolysis: The butyl ester is expected to hydrolyze slowly to Picloram in alkaline environments, acting as a proherbicide. In contrast, the potassium salt dissociates rapidly in water .
  • Herbicidal Activity: Picloram and its salts directly inhibit plant growth, while ester derivatives require enzymatic hydrolysis to release the active acid .

Environmental and Regulatory Considerations

  • Picloram Potassium Salt: Classified as a restricted-use pesticide due to groundwater contamination risks .
  • Butyl Ester: Limited regulatory data exist, but its persistence may necessitate stricter handling protocols compared to shorter-chain esters .

Biological Activity

Butyl 4-amino-3,5,6-trichloropyridine-2-carboxylate (also referred to as 4ATC) is a synthetic organic compound belonging to the class of pyridine carboxylic acids. This compound exhibits significant biological activity, particularly in agricultural applications as a herbicide and in potential therapeutic contexts. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

4ATC functions primarily as a synthetic auxin , mimicking natural plant hormones. Its mode of action involves binding to auxin receptors in plants, leading to abnormal growth patterns and ultimately plant death. This is consistent with the behavior of other pyridine carboxylic acid herbicides which disrupt normal plant growth processes by inducing excessive cell division and elongation at low concentrations and causing severe growth abnormalities at higher concentrations .

Biological Activity Overview

The biological activity of 4ATC can be summarized as follows:

  • Herbicidal Properties : It effectively controls broadleaf weeds by promoting abnormal growth and eventual death in susceptible plants. Symptoms include leaf epinasty, stem curvature, and reduced yields .
  • Antitumor Activity : Recent studies indicate that 4ATC can inhibit cell growth and induce apoptosis in various human cancer cell lines. It has been shown to inhibit nucleic acid synthesis and protein synthesis by targeting RNA synthesis in eukaryotic cells .
  • Lack of Antimicrobial Activity : Notably, 4ATC does not exhibit significant activity against bacteria or fungi, which limits its applicability in some therapeutic contexts .

Case Studies

  • Herbicidal Efficacy :
    • A study demonstrated that 4ATC effectively inhibited the growth of several broadleaf weed species at concentrations as low as 10 µg/kg. The compound's half-life in soil varied significantly based on environmental conditions, influencing its persistence and effectiveness as an herbicide .
  • Antitumor Effects :
    • In vitro studies revealed that 4ATC induced apoptosis in human cancer cells through mechanisms involving inhibition of RNA synthesis. The compound showed a dose-dependent response with IC50 values indicating effective cytotoxicity against certain cancer cell lines .
  • Environmental Impact :
    • Research on the degradation products of 4ATC suggests that while it remains active in soil for extended periods, its breakdown products may have different biological activities which could impact ecological dynamics .

Data Table: Summary of Biological Activities

Biological Activity Description References
Herbicidal EfficacyInduces abnormal growth leading to plant death; effective against broadleaf weeds
Antitumor ActivityInhibits cell growth and induces apoptosis in human cancer cells
Antimicrobial ActivityNo significant activity against bacteria or fungi

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